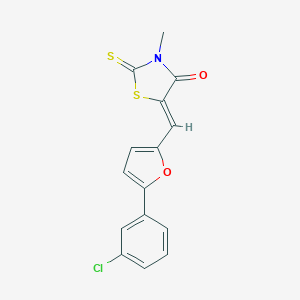
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one, also known as CTBT, is a thiazolidinone derivative that has been studied for its potential therapeutic applications. This compound has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. Inflammatory diseases such as rheumatoid arthritis and colitis have been shown to be suppressed by this compound. Additionally, this compound has been found to possess antioxidant properties, which can protect cells from oxidative damage.
作用機序
The mechanism of action of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is not fully understood, but it has been suggested that it may act through multiple pathways. In cancer cells, this compound has been found to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis. Inflammatory diseases may be suppressed by this compound through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Additionally, this compound has been found to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit the activity of certain enzymes involved in cell proliferation and induce apoptosis. Inflammatory diseases may be suppressed by this compound through the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Additionally, this compound has been found to scavenge free radicals and prevent oxidative damage to cells.
実験室実験の利点と制限
One advantage of using 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one in lab experiments is its high purity and stability. Additionally, this compound has been found to possess various biological activities, making it a versatile compound for research. However, one limitation of using this compound is its low solubility in water, which may require the use of organic solvents for experiments.
将来の方向性
There are several future directions for research on 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the development of this compound-based drug delivery systems may provide a new avenue for targeted drug delivery.
合成法
The synthesis of 5-((5-(3-Chlorophenyl)furan-2-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one involves the condensation of 3-chlorophenylfuran-2-carbaldehyde with 3-methyl-2-thioxothiazolidin-4-one in the presence of a base catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization. This synthesis method has been reported in several research articles and has been found to yield a high purity product.
特性
分子式 |
C15H10ClNO2S2 |
|---|---|
分子量 |
335.8 g/mol |
IUPAC名 |
(5Z)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10ClNO2S2/c1-17-14(18)13(21-15(17)20)8-11-5-6-12(19-11)9-3-2-4-10(16)7-9/h2-8H,1H3/b13-8- |
InChIキー |
GZTCJTAAKXXHKC-JYRVWZFOSA-N |
異性体SMILES |
CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl)/SC1=S |
SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S |
正規SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B240268.png)

![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)



![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)

![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)


